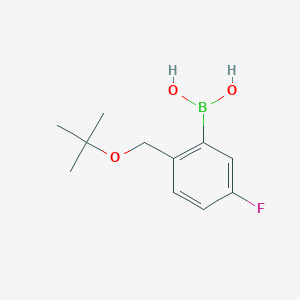

(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxymethyl group and a fluorine atom. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality. Additionally, the use of recyclable catalysts and green chemistry principles can minimize waste and reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions include phenols, boranes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Anticancer Agents

Boronic acids, including (2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid, have been explored as potential anticancer agents due to their ability to inhibit proteasomes and other cancer-related enzymes. The incorporation of fluorine enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for drug development.

Case Study:

A study demonstrated that phenylboronic acids with fluorine substituents exhibited improved potency against cancer cell lines compared to their non-fluorinated counterparts. The mechanism involves the inhibition of key enzymes that regulate cell proliferation and apoptosis, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Organic Synthesis

2.1. Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| This compound + Aryl Halide | Palladium(II) acetate + Phosphine ligand | DMF | 100 °C | 85% |

| This compound + Vinyl Halide | Palladium(II) acetate + Phosphine ligand | Toluene | 90 °C | 78% |

This table summarizes the conditions under which this compound can effectively participate in cross-coupling reactions, showcasing its versatility as a building block in organic synthesis .

Materials Science

3.1. Polymer Chemistry

The compound is also employed in the synthesis of functionalized polymers. Boronic acids can form dynamic covalent bonds with diols, leading to the development of smart materials with applications in drug delivery systems and biosensors.

Case Study:

Research has shown that polymers incorporating boronic acids can selectively bind to glucose, making them useful for developing glucose sensors for diabetic monitoring. The incorporation of fluorinated boronic acids enhances the sensitivity and selectivity of these sensors .

Analytical Chemistry

4.1. Fluorescence Sensors

this compound has been integrated into fluorescence-based sensors for detecting biomolecules such as sugars and neurotransmitters.

Table 2: Performance of Fluorescence Sensors Using Boronic Acids

| Sensor Type | Target Analyte | Detection Limit | Response Time |

|---|---|---|---|

| BITQ Sensor | Boron Neutron Capture Therapy agents | 0.1 µM | <1 min |

| Fluorescent Probe | Glucose | 0.05 mM | <30 sec |

The above table illustrates the performance metrics of fluorescence sensors developed using boronic acids, emphasizing their rapid response times and low detection limits, critical for real-time monitoring applications .

Mécanisme D'action

The mechanism of action of (2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The tert-butoxymethyl and fluorine substituents further modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Lacks the tert-butoxymethyl and fluorine substituents, resulting in different reactivity and stability.

(2-Fluorophenyl)boronic acid: Similar to (2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid but without the tert-butoxymethyl group.

(2-(Tert-butoxymethyl)phenyl)boronic acid: Similar but lacks the fluorine atom.

Uniqueness

This compound is unique due to the combined presence of the tert-butoxymethyl and fluorine substituents, which impart distinct electronic and steric properties. These features enhance its utility in various chemical reactions and applications, making it a versatile compound in research and industry .

Activité Biologique

(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article reviews the current understanding of its biological activity, including anticancer and antimicrobial properties, supported by relevant studies and data.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a valuable scaffold in drug development.

Anticancer Activity

Research has indicated that boronic acids can exhibit significant anticancer properties. A study investigating various boronic acid derivatives, including related compounds, demonstrated their cytotoxic effects on prostate cancer cells (PC-3). The results showed that at a concentration of 5 µM, certain boronic compounds reduced cell viability to approximately 33%, while healthy cells maintained about 71% viability .

Table 1: Cytotoxic Effects of Boronic Compounds on Cancer Cells

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| B5 | PC-3 | 5 | 33 |

| B7 | PC-3 | 5 | 44 |

| Control | L929 (Healthy) | 5 | 71 |

These findings suggest that this compound may possess similar mechanisms of action, potentially inhibiting cancer cell proliferation through pathways involving apoptosis or cell cycle arrest.

Antimicrobial Activity

Boronic acids have also been studied for their antimicrobial properties. A comparative analysis highlighted that certain derivatives exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 7 to 13 mm . The mechanism of action appears to involve disruption of bacterial protein synthesis, possibly through interaction with tRNA synthetases .

Table 2: Antimicrobial Activity of Boronic Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Related Boronic Compounds | S. aureus | TBD |

| Related Boronic Compounds | Candida albicans | TBD |

The proposed mechanism by which this compound exerts its biological effects includes:

- Covalent Bond Formation : The boron atom can form reversible covalent bonds with cis-diols present in biomolecules, which may alter their function.

- Enzyme Inhibition : It has been suggested that such compounds can inhibit enzymes critical for cancer cell survival and microbial growth.

- Fluorine Substitution : The fluorine atom enhances binding interactions with biological targets, increasing the efficacy of the compound.

Case Studies

- Cytotoxicity Study : A recent study assessed the cytotoxic effects of various boronic acids on cancer cell lines, revealing that compounds similar to this compound significantly reduced cell viability in prostate cancer cells while sparing healthy fibroblast cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of boronic acids against common pathogens, noting effective inhibition against Bacillus cereus and Aspergillus niger, indicating potential therapeutic applications in treating infections caused by resistant strains .

Propriétés

IUPAC Name |

[5-fluoro-2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFO3/c1-11(2,3)16-7-8-4-5-9(13)6-10(8)12(14)15/h4-6,14-15H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQNRNXARAPRIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)COC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.